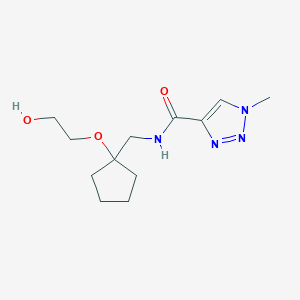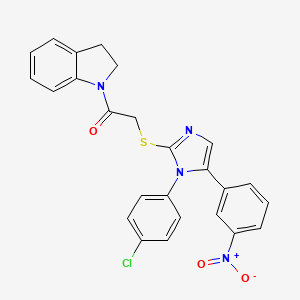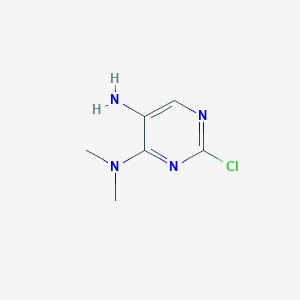![molecular formula C27H26N4O2S B2655467 N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115439-68-3](/img/structure/B2655467.png)
N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with 4-ethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-mercaptoimidazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in cell division and growth, making it a potential candidate for anticancer therapy. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.
Imidazole: Widely used in pharmaceuticals for its antifungal and antibacterial activities.
Thiazole: Another heterocyclic compound with significant biological activities
Uniqueness
N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzimidazole and imidazole moieties, along with the sulfanyl and carbamoyl groups, contributes to its potent biological effects and makes it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
N-benzyl-3-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-2-20-11-13-23(14-12-20)30-25(32)19-34-27-28-15-16-31(27)24-10-6-9-22(17-24)26(33)29-18-21-7-4-3-5-8-21/h3-17H,2,18-19H2,1H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZWXMYAOZWSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride](/img/structure/B2655393.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2655394.png)
![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)


![4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide](/img/structure/B2655400.png)


![N-(4-PHENYLBUTAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2655406.png)

